molecular formula C6H10N2S B1307425 2-(4-Methylthiazol-2-yl)ethanamine CAS No. 61887-91-0

2-(4-Methylthiazol-2-yl)ethanamine

Cat. No. B1307425
CAS RN: 61887-91-0
M. Wt: 142.22 g/mol
InChI Key: LMFUPQCACBHAFD-UHFFFAOYSA-N
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Description

2-(4-Methylthiazol-2-yl)ethanamine is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials such as thioureas, bromoacetophenones, and aldehydes. For instance, a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized by cyclization of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone . Similarly, 2-(Phenylthio)ethanamine, a related compound, was prepared from 2-phenylthio ethyl bromide by the Gabriel reaction .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as NMR, IR, and MS. For example, the structure of 2-(4-azulenyl)ethanamine derivatives was characterized by UV, IR, 1H NMR, 13C NMR, and MS data . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation with aldehydes and ketones, as seen in the synthesis of secondary amines of the tetrahydropyran series . Schiff base formation is another common reaction, as demonstrated by the synthesis of Schiff bases with a 2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties can be studied using techniques like X-ray diffraction, which provides information on the crystal structure, as well as DFT calculations to predict properties such as ionization potential, electron affinity, and molecular electrostatic potential maps . The antimicrobial and enzyme inhibitory activities of these compounds are also significant, as they can lead to potential pharmaceutical applications .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Thiazole derivatives, similar in structure to 2-(4-Methylthiazol-2-yl)ethanamine, have been explored for their applications in biomedical research, notably in the development of amyloid imaging ligands for Alzheimer's disease. Compounds like 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole have been studied for their potential to measure amyloid in vivo in the brain of Alzheimer's disease patients using PET imaging. This research suggests a significant role for thiazole derivatives in early disease detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).

Gas Separation Technologies

Ethanamine derivatives have been investigated for their applications in chemical engineering, particularly in the development of new materials for gas separation. For example, research on supported ionic liquid membranes (SILMs) has shown that they outperform standard polymers for CO2/N2 and CO2/CH4 separations. This suggests a potential application area for ethanamine derivatives in enhancing the separation performance of SILMs, contributing to more efficient and environmentally friendly gas separation technologies (Scovazzo, 2009).

Novel Triazole Derivatives

Triazole derivatives, which share a heterocyclic motif with thiazoles, have been extensively researched for their diverse biological activities, including antimicrobial, antitumoral, and antiviral properties. This highlights the broader potential of heterocyclic compounds, including thiazole-based structures, in the development of new pharmaceuticals. Future research might focus on more efficient synthesis methods and the evaluation of these compounds against a range of diseases (Ferreira et al., 2013).

Safety And Hazards

The compound is classified as a danger under the GHS05 classification, with hazard statement H318 indicating that it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFUPQCACBHAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392354
Record name 2-(4-Methylthiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylthiazol-2-yl)ethanamine

CAS RN

61887-91-0
Record name 2-(4-Methylthiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LS Harikrishnan, HJ Finlay, JX Qiao… - Journal of Medicinal …, 2012 - ACS Publications
A series of diphenylpyridylethanamine (DPPE) derivatives was identified exhibiting potent CETP inhibition. Replacing the labile ester functionality in the initial lead 7 generated a series …
Number of citations: 27 pubs.acs.org
MG Kamau, LS Harikrishnan, HJ Finlay, JX Qiao… - Tetrahedron, 2012 - Elsevier
An efficient synthesis of tertiary carbinamines using a one-pot, three-component reaction employing TMSCl activation of an intermediate imine salt followed by addition of an …
Number of citations: 18 www.sciencedirect.com

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